Home > Products > Screening Compounds P1710 > 7-Hydroxyheptanamide
7-Hydroxyheptanamide - 14565-12-9

7-Hydroxyheptanamide

Catalog Number: EVT-3324016
CAS Number: 14565-12-9
Molecular Formula: C7H15NO2
Molecular Weight: 145.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

One example involves starting with a ferrocene-containing compound. [] The ferrocene derivative undergoes a click reaction with an azide-containing molecule to form a 1,2,3-triazole ring. This intermediate is then transformed into the desired 7-hydroxyheptanamide derivative through further chemical modifications.

Another method utilized a 7-bromoheptanohydroxamic acid as a starting material, converting it to the 7-aminoheptanohydroxamic acid derivative using a palladium catalyst and then reacting it with the appropriate aryl halide to yield the final compound. []

Molecular Structure Analysis

Modifications to the basic structure of 7-hydroxyheptanamide, such as the addition of substituents or the formation of cyclic derivatives, can significantly influence its biological activity. [] Computational modeling and structure-activity relationship studies can provide valuable insights into the structural features essential for the desired biological effects.

Chemical Reactions Analysis

One notable reaction involves incorporating the 1,2,3-triazole ring into the structure through click chemistry. [] This reaction offers a powerful tool for creating conformationally restricted derivatives of 7-hydroxyheptanamide, potentially leading to more selective and potent bioactive compounds.

Mechanism of Action

One prominent example is the development of histone deacetylase (HDAC) inhibitors. [, , , ] HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones, proteins that package DNA. Inhibition of HDACs can lead to changes in gene expression and induce various cellular responses, including cell cycle arrest and apoptosis (programmed cell death).

7-Hydroxyheptanamide derivatives designed as HDAC inhibitors typically possess structural features that allow them to interact with the active site of the enzyme, effectively blocking its activity. [, ] The hydroxamic acid moiety is often crucial for binding to the zinc ion present in the active site of many HDACs.

Applications
  • Histone Deacetylase (HDAC) Inhibitors: Researchers have leveraged the structural features of 7-hydroxyheptanamide to develop potent and selective HDAC inhibitors. [, , , ] These inhibitors have shown promise in preclinical studies for their potential anticancer activity against various cancer types, including leukemia, glioblastoma, and solid tumors. [, , ]
  • Multi-Target Inhibitors: Studies have explored incorporating HDAC inhibitory functionality into the structure of existing epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) inhibitors. This approach led to the development of CUDC-101, a multi-acting inhibitor targeting HDAC, EGFR, and HER2 simultaneously. [] CUDC-101 has shown promising anticancer activity in various preclinical models, suggesting that multi-target inhibitors based on the 7-hydroxyheptanamide scaffold could offer therapeutic advantages over single-acting agents. []

7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101)

Compound Description: CUDC-101 is a potent, multi-acting inhibitor of histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). It exhibits potent in vitro and in vivo anti-cancer activity against various cancer types, including non-small cell lung cancer (NSCLC), liver, breast, head and neck, colon, and pancreatic cancers [, ]. It overcomes arsenic trioxide resistance in acute promyelocytic leukemia (APL) by inducing caspase-dependent degradation of the promyelocytic leukemia-retinoic acid receptor alpha fusion protein [].

7-Ureido-N-hydroxyheptanamide Derivative (CKD5)

Compound Description: CKD5 is a novel pan-HDAC inhibitor that exhibits potent anti-cancer effects in glioblastoma. Compared to traditional HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) and trichostatin A (TSA), CKD5 displays improved cytotoxic effects, induces apoptosis, inhibits cell proliferation, and causes cell cycle arrest at the G2/M phase [].

References:

    7-(4-Ferrocenyl-1H-1,2,3-triazol-1-yl)-N-hydroxyheptanamide (4b)

    Compound Description: Compound 4b is a ferrocene-based hydroxamic acid containing a 1,2,3-triazole moiety. Synthesized using click chemistry, this compound displays potent HDAC inhibitory activity. Notably, it effectively inhibits tubulin deacetylation and induces cell cycle arrest [].

    References:

      Suberoylanilide Hydroxamic Acid (SAHA) & Trichostatin A (TSA)

      Compound Description: SAHA and TSA are well-established pan-HDAC inhibitors widely used in research and clinical settings as anti-cancer agents []. They exert their effects by inhibiting HDAC activity, leading to changes in gene expression and cellular processes like cell growth, differentiation, and apoptosis.

      Properties

      CAS Number

      14565-12-9

      Product Name

      7-Hydroxyheptanamide

      IUPAC Name

      7-hydroxyheptanamide

      Molecular Formula

      C7H15NO2

      Molecular Weight

      145.2 g/mol

      InChI

      InChI=1S/C7H15NO2/c8-7(10)5-3-1-2-4-6-9/h9H,1-6H2,(H2,8,10)

      InChI Key

      FBOYCYMZFCPELD-UHFFFAOYSA-N

      SMILES

      C(CCCO)CCC(=O)N

      Canonical SMILES

      C(CCCO)CCC(=O)N

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.